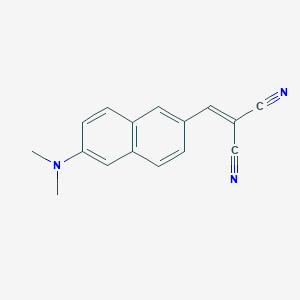
2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C16H13N3. It is known for its unique structural properties, which include a naphthalene ring substituted with a dimethylamino group and a methylene malononitrile group. This compound is of significant interest in various fields of scientific research due to its optical and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile typically involves the condensation of 6-(dimethylamino)naphthaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products .
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine-substituted naphthalene derivatives .
Applications De Recherche Scientifique
2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its strong fluorescence properties. It is also employed in the synthesis of other organic compounds.
Biology: The compound is used in fluorescence microscopy for staining biological tissues.
Medicine: Research is ongoing into its potential use in imaging techniques for diagnosing diseases such as Alzheimer’s.
Industry: It is used in the development of optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells
Mécanisme D'action
The mechanism of action of 2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to intramolecular charge transfer (ICT) between the electron-donating dimethylamino group and the electron-accepting malononitrile group. This interaction results in the emission of light when the compound is excited by an external light source .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: This compound also exhibits strong fluorescence and is used in similar applications.
2-(1-(6-(Dimethylamino)naphthalen-2-yl)ethylidene)malononitrile: Another naphthalene-based compound with similar optical properties.
Uniqueness
2-((6-(Dimethylamino)naphthalen-2-yl)methylene)malononitrile is unique due to its specific structural configuration, which provides distinct optical and electronic properties. Its ability to act as both an electron donor and acceptor makes it particularly valuable in the development of advanced optoelectronic materials .
Propriétés
Formule moléculaire |
C16H13N3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
2-[[6-(dimethylamino)naphthalen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C16H13N3/c1-19(2)16-6-5-14-8-12(3-4-15(14)9-16)7-13(10-17)11-18/h3-9H,1-2H3 |
Clé InChI |
FFYFBSXNEMNTQB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[(2R,3R)-1-hydrazinyl-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B12826487.png)
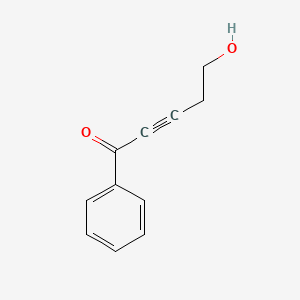
![6-[4-[3,5-bis[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]phenyl]phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12826489.png)
![(6S,7S)-7-[[(2S)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B12826493.png)
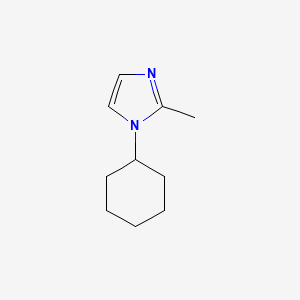
![(2R,3R)-N-(6-amino-6-oxohexyl)-2-[[(2R)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide](/img/structure/B12826510.png)
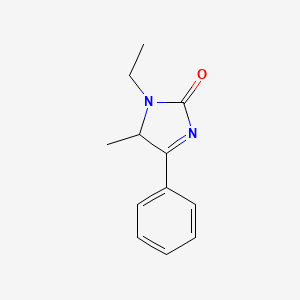
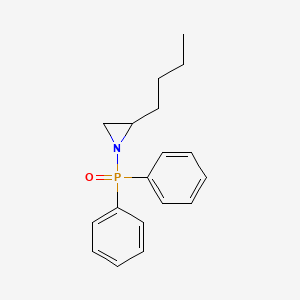
![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
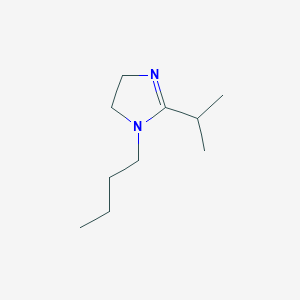

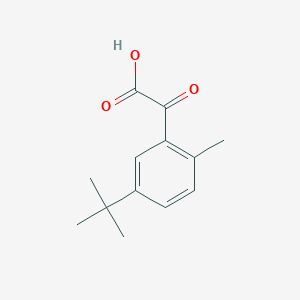
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
